molecular formula C5H2BrF2NO2S B6158489 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2228613-75-8

2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B6158489
CAS No.: 2228613-75-8
M. Wt: 258
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Description

2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid: is a chemical compound that belongs to the class of thiazole derivatives It is characterized by the presence of a bromo-substituted thiazole ring and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the bromination of a thiazole precursor followed by the introduction of the difluoroacetic acid group. One common method involves the reaction of 2-aminothiazole with bromine to form 2-bromo-1,3-thiazole. This intermediate is then reacted with difluoroacetic acid under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in the thiazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The difluoroacetic acid moiety can undergo addition reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols, for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, for reduction reactions.

Major Products Formed:

    Substituted Thiazoles: Resulting from nucleophilic substitution reactions.

    Oxidized or Reduced Thiazoles: Depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry:

    Synthesis of Novel Compounds:

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes involving thiazole-containing biomolecules.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.

Industry:

    Chemical Intermediates: Employed as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The bromo and difluoroacetic acid groups contribute to the compound’s binding affinity and specificity. The thiazole ring can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

  • 2-(2-bromo-1,3-thiazol-4-yl)acetic acid
  • (2-bromo-1,3-thiazol-4-yl)methanol
  • 4-(2-bromo-1,3-thiazol-4-yl)benzonitrile

Comparison:

  • 2-(2-bromo-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of the difluoroacetic acid moiety, which imparts distinct chemical and biological properties compared to other bromo-substituted thiazole derivatives.
  • 2-(2-bromo-1,3-thiazol-4-yl)acetic acid lacks the difluoroacetic acid group, resulting in different reactivity and potential applications.
  • (2-bromo-1,3-thiazol-4-yl)methanol features a hydroxymethyl group instead of the difluoroacetic acid moiety, leading to variations in its chemical behavior and uses.
  • 4-(2-bromo-1,3-thiazol-4-yl)benzonitrile contains a benzonitrile group, which significantly alters its chemical properties and potential applications compared to the difluoroacetic acid derivative.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2228613-75-8

Molecular Formula

C5H2BrF2NO2S

Molecular Weight

258

Purity

95

Origin of Product

United States

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